molecular formula C15H14BrF3O3S2 B1292867 (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate CAS No. 247129-85-7

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate

Cat. No.: B1292867
CAS No.: 247129-85-7
M. Wt: 443.3 g/mol
InChI Key: SAXNFOVPRAUGNK-UHFFFAOYSA-M
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Comparison with Similar Compounds

Similar Compounds

  • (2-Chloroethyl)diphenylsulfonium trifluoromethanesulfonate
  • (2-Iodoethyl)diphenylsulfonium trifluoromethanesulfonate
  • (2-Fluoroethyl)diphenylsulfonium trifluoromethanesulfonate

Uniqueness

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is unique due to its specific reactivity and stability in various chemical reactions . Compared to its analogs, the bromoethyl group provides distinct reactivity patterns, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2-bromoethyl(diphenyl)sulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrS.CHF3O3S/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)8(5,6)7/h1-10H,11-12H2;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXNFOVPRAUGNK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](CCBr)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrF3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649003
Record name (2-Bromoethyl)(diphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247129-85-7
Record name Sulfonium, (2-bromoethyl)diphenyl-, 1,1,1-trifluoromethanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247129-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromoethyl)(diphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Reactant of Route 2
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(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Reactant of Route 3
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(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Reactant of Route 4
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Reactant of Route 5
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Reactant of Route 6
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Customer
Q & A

Q1: What is the primary application of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate in organic synthesis?

A1: this compound serves as a precursor for the in situ generation of diphenylvinylsulfonium triflate. [] This reactive intermediate plays a crucial role in various annulation reactions, leading to the formation of heterocycles through processes like epoxidation, aziridination, and cyclopropanation. [] Essentially, it acts as a building block for creating ring structures in organic molecules.

Q2: Can you elaborate on the specific reaction involving this compound and 1,3-cyclohexanediones?

A2: this compound reacts with 1,3-cyclohexanediones in the presence of powdered potassium carbonate (K2CO3) and ethyl acetate (EtOAc) at room temperature. [] This reaction efficiently produces 2',3'-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes in high yields. [] This method highlights the compound's efficacy in constructing spirocyclic compounds, which are important structures in various chemical classes.

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